

An In-depth Technical Guide to 4-Ethylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethylpicolinic acid hydrochloride

Cat. No.: B043738

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Ethylpicolinic acid hydrochloride**, a key heterocyclic building block with significant applications in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, a proposed synthesis protocol, and its role in the creation of bioactive molecules.

Chemical Identity and Properties

4-Ethylpicolinic acid hydrochloride is a pyridinecarboxylic acid derivative. Its hydrochloride salt form enhances its stability and solubility in aqueous media, making it a versatile reagent in various chemical transformations.

Chemical Structure and Identifiers

The chemical structure of **4-Ethylpicolinic acid hydrochloride** is characterized by a pyridine ring substituted with an ethyl group at the 4-position and a carboxylic acid group at the 2-position. The hydrochloride salt is formed by the protonation of the pyridine nitrogen.

Identifier	Value
IUPAC Name	4-ethylpyridine-2-carboxylic acid hydrochloride
Synonyms	4-Ethyl-2-pyridinecarboxylic Acid Hydrochloride, 4-ethylpicolinic acid HCl
CAS Number	79415-18-2
Molecular Formula	C ₈ H ₁₀ ClNO ₂
Molecular Weight	187.62 g/mol
Canonical SMILES	<chem>CCC1=CC=NC(C(=O)O)=C1.Cl</chem>
InChI Key	UUWIZQWGMATQNB-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of **4-Ethylpicolinic acid hydrochloride** are crucial for its handling, storage, and application in synthesis.

Property	Value	Source
Melting Point	148-150 °C	[1]
Solubility	Slightly soluble in DMSO, Methanol, and Water.	[1]
Appearance	White to Pale Beige Solid	[1]
Storage	-20°C Freezer	[1]

Synthesis of 4-Ethylpicolinic Acid Hydrochloride: An Experimental Protocol

While a specific, published, step-by-step synthesis protocol for **4-Ethylpicolinic acid hydrochloride** is not readily available in the surveyed literature, a plausible and effective synthesis can be designed based on established organic chemistry principles for analogous

compounds. The most logical approach involves the oxidation of the corresponding precursor, 4-ethyl-2-methylpyridine (also known as 4-ethyl-2-picoline).

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

- **Oxidation:** The methyl group at the 2-position of 4-ethyl-2-methylpyridine is selectively oxidized to a carboxylic acid.
- **Salt Formation:** The resulting 4-ethylpicolinic acid is treated with hydrochloric acid to form the stable hydrochloride salt.



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Caption: Proposed synthetic pathway for **4-Ethylpicolinic acid hydrochloride**.

Detailed Experimental Protocol (Proposed)

Step 1: Oxidation of 4-Ethyl-2-methylpyridine to 4-Ethylpicolinic Acid

- **Materials:**
 - 4-Ethyl-2-methylpyridine
 - Potassium permanganate (KMnO₄) or concentrated Nitric Acid (HNO₃)
 - Sulfuric acid (H₂SO₄) (if using KMnO₄)
 - Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
 - Hydrochloric acid (HCl) for acidification
 - Distilled water

- Ethanol
- Procedure using Potassium Permanganate:
 - In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-ethyl-2-methylpyridine and water.
 - Slowly add a solution of potassium permanganate in water to the flask. The reaction is exothermic and should be controlled by external cooling if necessary.
 - After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO_2) will form.
 - Cool the reaction mixture to room temperature and filter off the manganese dioxide.
 - Wash the filter cake with hot water and combine the filtrates.
 - Concentrate the filtrate under reduced pressure.
 - Acidify the concentrated solution with hydrochloric acid to a pH of approximately 3-4. This will precipitate the 4-ethylpicolinic acid.
 - Cool the mixture in an ice bath to maximize precipitation.
 - Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Formation of **4-Ethylpicolinic Acid Hydrochloride**

- Materials:
 - 4-Ethylpicolinic acid (from Step 1)
 - Anhydrous diethyl ether or isopropanol
 - Concentrated hydrochloric acid or hydrogen chloride gas
- Procedure:

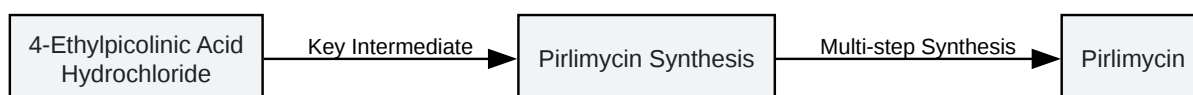
- Dissolve the crude 4-ethylpicolinic acid in a suitable solvent such as isopropanol.
- Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring. Alternatively, bubble dry hydrogen chloride gas through the solution.
- The hydrochloride salt will precipitate out of the solution.
- Cool the mixture to enhance precipitation.
- Collect the white to off-white solid by vacuum filtration.
- Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.
- Dry the final product, **4-Ethylpicolinic acid hydrochloride**, under vacuum.

Applications in Drug Discovery and Development

4-Ethylpicolinic acid hydrochloride serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its primary and most well-documented application is in the production of lincosamide antibiotics.

Precursor to Pirlimycin

4-Ethylpicolinic acid hydrochloride is a key starting material for the synthesis of Pirlimycin, a lincosamide antibiotic used in veterinary medicine to treat mastitis in cattle. The synthesis involves the coupling of 4-ethylpicolinic acid with the amino-sugar moiety of the antibiotic.



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Caption: Role of **4-Ethylpicolinic acid hydrochloride** in Pirlimycin synthesis.

Potential as a Scaffold in Medicinal Chemistry

The picolinic acid scaffold is a privileged structure in medicinal chemistry due to its ability to chelate metal ions and participate in various biological interactions. The presence of the ethyl group at the 4-position of **4-Ethylpicolinic acid hydrochloride** offers a lipophilic handle that can be exploited for several purposes:

- **Modulating Pharmacokinetics:** The ethyl group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
- **Exploring Structure-Activity Relationships (SAR):** The ethyl group provides a point for further chemical modification to explore the SAR of a lead compound.
- **Designing Novel Bioactive Molecules:** As a versatile building block, it can be incorporated into the synthesis of new chemical entities targeting a wide range of diseases.

Conclusion

4-Ethylpicolinic acid hydrochloride is a valuable and versatile chemical intermediate with a critical role in the synthesis of the antibiotic Pirlimycin. Its well-defined chemical structure and physicochemical properties make it a reliable building block for drug discovery and development. The proposed synthesis protocol, based on established chemical transformations, provides a clear pathway for its preparation. For researchers and scientists in the pharmaceutical industry, **4-Ethylpicolinic acid hydrochloride** represents a key starting material for the development of new and effective therapeutic agents.

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References

- 1. irl.umsl.edu [irl.umsl.edu]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com